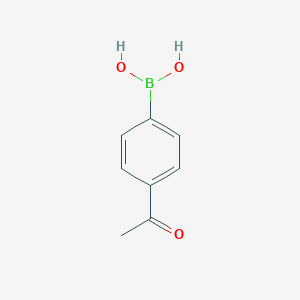

4-Acetylphenylboronic acid

Overview

Description

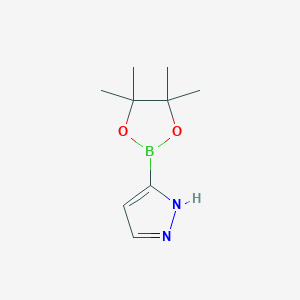

4-Acetylphenylboronic acid is a boronate and belongs to a class of synthetic organic compounds . It reacts rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives .

Synthesis Analysis

This compound undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers . It was also used in the synthesis of 4′-azidoacetophenone .Molecular Structure Analysis

The molecular formula of this compound is CH3COC6H4B(OH)2 . The molecular weight is 163.97 .Chemical Reactions Analysis

This compound reacts rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives . It undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers .Physical And Chemical Properties Analysis

The melting point of this compound is 240-244 °C (lit.) .Scientific Research Applications

Catalytic Synthesis

4-Acetylphenylboronic acid has been utilized in asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated esters, catalyzed by dicationic palladium(II)-chiraphos complexes. This method is effective for synthesizing optically active β-aryl esters, providing simple access to compounds like endothelin receptor antagonists (Nishikata, Kiyomura, Yamamoto, & Miyaura, 2008).

Bioorthogonal Chemistry

In bioorthogonal reactions, this compound and its derivatives exhibit rapid conjugation with α-nucleophiles at neutral pH. This has been demonstrated in the conjugation with phenylhydrazine, where the iminoboronate formation activates the imines for hydrolysis and exchange under physiological conditions, making these conjugations reversible and dynamic (Bandyopadhyay & Gao, 2015).

Fluorogenic Reactions

This compound is involved in fluorogenic conjugations with semicarbazide, forming diazaborine products with significantly enhanced fluorescence. This has applications in visualizing bacteria, as demonstrated in the fluorogenic conjugation with cell surface semicarbazide in Staphylococcus aureus (Cambray, Bandyopadhyay, & Gao, 2017).

Supramolecular Solid-State Structures

In the formation of supramolecular structures, this compound combined with 4,4′-bipyridine and boric acid results in hydrogen-bonded networks, demonstrating the organizing role of water molecules in these assemblies. This research aids in understanding the interactions in molecular structures (Rodríguez-Cuamatzi, Luna-García, Torres-Huerta, Bernal-Uruchurtu, Barba, & Höpfl, 2009).

Nanomaterial Applications

Phenylboronic acid-decorated polymeric nanomaterials, which include derivatives like this compound, are used for advanced bio-applications. These derivatives form reversible complexes with polyols, enabling their use in drug delivery systems and biosensors (Lan & Guo, 2019).

Solid-State Molecular Analysis

The solid-state structures of this compound and its hydrates have been studied, showing extensive hydrogen bonding and two-dimensional molecular layer formation. This provides insights into the molecular interactions and arrangements in crystal lattices (Ganguly, Meyers, & Robinson, 2003).

Fluorescent Sensing

Carbon dots derived from 4-Carboxyphenylboronic acid, a compound closely related to this compound, have been used for highly selective and sensitive fluorescence sensing of benzo[a]pyrene in water. This demonstrates the potential of boronic acid derivatives in environmental monitoring (Sun et al., 2021).

Mechanism of Action

Target of Action

4-Acetylphenylboronic acid is a boronate, a class of synthetic organic compounds . It primarily targets peroxynitrite (ONOO-), a reactive nitrogen species . Peroxynitrite plays a role in the body’s immune response, inflammation, and cellular signaling .

Mode of Action

The compound interacts with its target, peroxynitrite, by reacting rapidly to form stable hydroxy derivatives . This interaction is facilitated by the boronate group in the this compound, which has a high affinity for peroxynitrite .

Biochemical Pathways

This compound is involved in several biochemical pathways. It undergoes Suzuki coupling, a type of palladium-catalyzed carbon-carbon bond-forming reaction . This reaction is used in the synthesis of various organic compounds, including dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions, used in drug delivery, catalysis, and materials science .

Result of Action

The primary result of the action of this compound is the formation of stable hydroxy derivatives when it reacts with peroxynitrite . This can potentially modulate the effects of peroxynitrite in the body, influencing inflammation and cellular signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and the specific conditions within the body. For example, the Suzuki coupling reaction in which it participates is catalyzed by palladium and occurs under mild and functional group tolerant conditions .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-Acetylphenylboronic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase II (CA II). It has been shown to inhibit bovine CA II and human CA II with IC50 values of 246 μM and 281.40 μM, respectively . The compound interacts with enzymes such as Baeyer-Villiger monooxygenases and participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of carbonic anhydrase II can lead to alterations in cellular pH regulation and ion transport, impacting cell function . Additionally, its involvement in oxidative reactions with peroxynitrite suggests potential roles in cellular oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound forms stable hydroxy derivatives upon reacting with peroxynitrite, indicating its role in oxidative stress modulation . Its inhibition of carbonic anhydrase II involves binding to the enzyme’s active site, preventing the hydration of carbon dioxide and subsequent pH regulation . These interactions at the molecular level underscore the compound’s biochemical significance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is known to be stable under standard storage conditions, with a melting point of 240-244°C . Long-term studies have shown that its inhibitory effects on carbonic anhydrase II persist, indicating sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound effectively inhibits carbonic anhydrase II without causing significant toxicity . At higher doses, potential adverse effects such as respiratory irritation and skin sensitization have been observed . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its rapid reaction with peroxynitrite to form hydroxy derivatives . The compound also participates in Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of various organic compounds . These metabolic interactions emphasize the compound’s role in biochemical synthesis and metabolic regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its ability to form stable hydroxy derivatives suggests potential accumulation in oxidative stress-related cellular compartments . The compound’s distribution is influenced by its chemical properties, including solubility and reactivity.

Subcellular Localization

The subcellular localization of this compound is primarily within compartments involved in oxidative stress responses and pH regulation. The compound’s inhibition of carbonic anhydrase II suggests its presence in cellular regions where this enzyme is active, such as the cytoplasm and mitochondria . These localization patterns are critical for understanding the compound’s biochemical functions and effects.

properties

IUPAC Name |

(4-acetylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQRODBYVNIZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395250 | |

| Record name | 4-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149104-90-5 | |

| Record name | 4-Acetylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149104-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-acetylphenylboronic acid interact with other molecules to form complex structures?

A1: this compound exhibits versatile bonding capabilities. It can interact with molecules like 4,4′-bipyridine through hydrogen bonding, forming intriguing supramolecular architectures. [] Specifically, the boronic acid group (-B(OH)2) can engage in hydrogen bonding with the nitrogen atoms of 4,4′-bipyridine, creating robust and directional interactions. This, in conjunction with other intermolecular forces like π-π interactions, results in the formation of diverse one-dimensional, two-dimensional, and even three-dimensional networks. Interestingly, water molecules play a crucial role as spacers within these structures, facilitating optimal π-π stacking between aromatic rings. []

Q2: Can this compound be incorporated into cyclic structures containing metal atoms?

A2: Yes, this compound reacts with platinum complexes like [Pt(SiHPh2)2(dmpe)] (dmpe = 1,2-bis(dimethylphosphino)ethane), leading to the formation of six-membered platinacycles. [] In this reaction, the boronic acid moiety reacts with the silicon-hydrogen (Si-H) bonds of the platinum complex, eliminating hydrogen gas and forming a six-membered ring containing platinum, oxygen, boron, and silicon atoms. [] These platinacycles, characterized by X-ray crystallography, exhibit a planar structure. [] This demonstrates the ability of this compound to participate in unique organometallic synthesis, opening up possibilities for designing novel materials with potential applications in catalysis or materials science.

Q3: Are there analytical techniques suitable for characterizing this compound and its derivatives?

A3: Various analytical techniques are employed to characterize this compound and its derivatives. X-ray diffraction analysis is crucial for determining the solid-state structures of the compounds and their supramolecular assemblies. [, ] This technique provides valuable insights into bond lengths, bond angles, and the spatial arrangement of atoms within the molecule and the crystal lattice. Additionally, spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be used to identify functional groups, analyze molecular structure, and assess the purity of the synthesized compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)

![N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B125153.png)